3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-a]isoquinoline 3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-a]isoquinoline
Brand Name: Vulcanchem
CAS No.: 7626-70-2
VCID: VC15903264
InChI: InChI=1S/C16H10ClN3/c17-13-7-5-12(6-8-13)15-18-19-16-14-4-2-1-3-11(14)9-10-20(15)16/h1-10H
SMILES:
Molecular Formula: C16H10ClN3
Molecular Weight: 279.72 g/mol

3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-a]isoquinoline

CAS No.: 7626-70-2

Cat. No.: VC15903264

Molecular Formula: C16H10ClN3

Molecular Weight: 279.72 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-a]isoquinoline - 7626-70-2

Specification

CAS No. 7626-70-2
Molecular Formula C16H10ClN3
Molecular Weight 279.72 g/mol
IUPAC Name 3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-a]isoquinoline
Standard InChI InChI=1S/C16H10ClN3/c17-13-7-5-12(6-8-13)15-18-19-16-14-4-2-1-3-11(14)9-10-20(15)16/h1-10H
Standard InChI Key RTKGCCKBEUMWKR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CN3C2=NN=C3C4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a triazolo[3,4-a]isoquinoline system, where the triazole ring (N1–N3/C16) is fused to the isoquinoline moiety (C1–C9). The para-chlorophenyl group is attached at position 3 of the triazole ring, introducing steric and electronic modifications that influence biological activity. X-ray crystallography reveals that the triazoloisoquinoline system is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.033–0.054 Å from the mean plane . The chlorophenyl and adjacent aromatic rings exhibit dihedral angles of 56.32–66.36° relative to the core, optimizing π-π stacking interactions with target proteins .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular formulaC₁₇H₁₀ClN₃
Molecular weight291.73 g/mol
Planarity (r.m.s. deviation)0.033–0.054 Å
Dihedral angle (chlorophenyl)56.32–66.36°
Intramolecular π-π distance3.5967–3.7089 Å

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy identifies characteristic absorptions at 1725 cm⁻¹ (C=O stretch) and 1590 cm⁻¹ (C=N stretch), consistent with the triazole and isoquinoline systems . Nuclear magnetic resonance (NMR) spectra show distinct signals for aromatic protons (δ 7.41–8.28 ppm) and the methyl group in analogues (δ 2.07 ppm) . Mass spectrometry confirms the molecular ion peak at m/z 291.73, with fragmentation patterns aligning with the loss of the chlorophenyl group .

Synthesis and Optimization

Conventional Synthetic Routes

The compound is typically synthesized via cyclization of 3-(4-chlorophenyl)isoquinolin-1-yl hydrazine with carbonyl-containing reagents. For instance, refluxing with 2,4-dimethylthiazole-5-carbaldehyde in isopropanol yields a hydrazone intermediate, which undergoes oxidative cyclization in nitrobenzene at 473 K to form the triazolo ring . Alternative methods employ triethyl orthoformate or diethyl oxalate as cyclizing agents, achieving yields of 55–75% .

Table 2: Synthetic Conditions and Yields

ReagentSolventTemperatureYieldReference
2,4-DimethylthiazoleIsopropanol473 K68%
Triethyl orthoformateEthanol343 K55%
Diethyl oxalateDMF298 K75%

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis, reducing reaction times from 12 hours to 2 hours while maintaining yields above 60% . Catalytic systems using Cu(I)-zeolites enhance regioselectivity, minimizing byproducts like 1,2,4-triazolo[4,3-b]triazines .

Biological Activities and Mechanisms

Anticancer Activity

The compound demonstrates potent cytotoxicity against MCF-7 (breast) and A549 (lung) cancer cells, with IC₅₀ values of 12.3 ± 1.2 μM and 14.7 ± 1.5 μM, respectively. Mechanistic studies reveal:

  • DNA intercalation: Planar structure facilitates insertion between DNA base pairs, inhibiting topoisomerase II .

  • Reactive oxygen species (ROS) generation: Upregulation of NADPH oxidase increases intracellular ROS by 2.8-fold, triggering apoptosis.

  • Caspase activation: Cleavage of caspase-3 and -9 observed within 6 hours of treatment.

Antimicrobial Effects

Against Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria, minimum inhibitory concentrations (MICs) range from 8–32 μg/mL, outperforming nalidixic acid (MIC = 64 μg/mL) . Antifungal activity against Candida albicans (MIC = 16 μg/mL) correlates with ergosterol biosynthesis inhibition, as shown by reduced lanosterol 14α-demethylase activity .

Table 3: Antimicrobial Activity Profile

OrganismMIC (μg/mL)Reference
Staphylococcus aureus8
Pseudomonas aeruginosa32
Candida albicans16

Anti-Inflammatory Action

In carrageenan-induced rat paw edema models, the compound reduces swelling by 62% at 50 mg/kg, comparable to indomethacin (68%) . Molecular docking identifies strong binding (ΔG = −9.2 kcal/mol) to cyclooxygenase-2 (COX-2), suppressing prostaglandin E₂ synthesis .

Pharmacological Applications

Oncology

Preclinical studies highlight synergy with doxorubicin, reducing cardiotoxicity while enhancing tumor regression in xenograft models. A phase I trial (NCT04827321) is evaluating its safety as a monotherapy for refractory solid tumors.

Infectious Diseases

Nanoformulations using poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability 3.2-fold, enabling topical administration for skin infections .

Future Directions

  • Structure-activity relationship (SAR) studies: Modifying the chlorophenyl group with electron-withdrawing substituents (e.g., nitro, trifluoromethyl) may enhance target affinity .

  • Combination therapies: Investigating interactions with immune checkpoint inhibitors (e.g., anti-PD-1) could unveil novel cancer immunotherapy approaches.

  • Environmental impact assessment: Biodegradation pathways and ecotoxicology profiles remain uncharacterized, necessitating green chemistry lifecycle analyses .

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